Home > Products > Screening Compounds P120070 > REC BETA-ECGF (HUMAN)
REC BETA-ECGF (HUMAN) - 105843-51-4

REC BETA-ECGF (HUMAN)

Catalog Number: EVT-1508128
CAS Number: 105843-51-4
Molecular Formula: C23H34BrN3O3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

REC BETA-ECGF (HUMAN), also known as beta-Endothelial Cell Growth Factor, is a recombinant human protein that plays a crucial role in stimulating the proliferation of endothelial cells, which line the blood vessels. This compound is characterized by a 14 amino acid N-terminal extension derived from acidic fibroblast growth factor. It is primarily expressed in Escherichia coli through recombinant DNA technology, making it a significant tool in both scientific research and potential therapeutic applications .

Source and Classification

The compound is classified under growth factors and is specifically categorized as an endothelial cell mitogen. Its source involves the genetic manipulation of Escherichia coli, where the gene encoding for the 155 amino acid residue form of human beta-Endothelial Cell Growth Factor is inserted. This allows for large-scale production of the protein, which can then be purified for various applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of REC BETA-ECGF (HUMAN) employs recombinant DNA technology, where the specific DNA sequence coding for the protein is cloned into a plasmid vector and introduced into Escherichia coli. The bacteria are cultured under optimized conditions to enhance protein expression. Following fermentation, the bacterial cells are lysed to release the protein, which is then purified using techniques such as affinity chromatography. The final product typically has a molecular mass of approximately 17 kDa after the removal of the initiation methionine .

Molecular Structure Analysis

Structure and Data

The molecular structure of REC BETA-ECGF (HUMAN) consists of 155 amino acids, with significant structural motifs that facilitate its interaction with endothelial cells. The presence of heparin enhances its biological activity by increasing binding affinity to its receptors on endothelial cells. The detailed three-dimensional structure can be analyzed using techniques like X-ray crystallography or nuclear magnetic resonance spectroscopy, though specific structural data may vary based on experimental conditions.

Chemical Reactions Analysis

Reactions and Technical Details

REC BETA-ECGF (HUMAN) primarily undergoes biochemical interactions rather than traditional chemical reactions due to its protein nature. The most notable interaction involves heparin, which significantly potentiates its mitogenic activity. This interaction leads to enhanced endothelial cell proliferation and angiogenesis. The typical conditions for these reactions involve reconstitution in phosphate-buffered saline containing serum albumin to stabilize the protein during experiments .

Mechanism of Action

Process and Data

The mechanism by which REC BETA-ECGF (HUMAN) exerts its effects involves binding to specific receptors on endothelial cells. This binding activates several intracellular signaling pathways, including phosphoinositide 3-kinase/AKT, RAS/extracellular signal-regulated kinase, and Janus kinase/signal transducer and activator of transcription pathways. These pathways culminate in the activation of transcription factors that promote cell proliferation and survival. Heparin's presence further enhances this process by increasing the binding affinity of REC BETA-ECGF (HUMAN) to its receptors .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

REC BETA-ECGF (HUMAN) exhibits several important physical and chemical properties:

  • Molecular Weight: Approximately 17 kDa
  • Solubility: Soluble in phosphate-buffered saline and other aqueous buffers
  • Stability: Stability can be affected by temperature and pH; typically stored at -20°C for long-term use
  • Purity: High purity levels (>95%) are often achieved through chromatographic methods during purification processes.

These properties are crucial for its application in laboratory settings and therapeutic formulations .

Applications

REC BETA-ECGF (HUMAN) has diverse applications across various fields:

  • Scientific Research: Used extensively in studies related to angiogenesis, wound healing, and cellular responses to growth factors.
  • Cell Culture: Employed in cell culture systems to promote endothelial cell growth, particularly in human umbilical vascular endothelial cells.
  • Medical Research: Investigated for potential therapeutic applications in cardiovascular diseases, tissue engineering, and regenerative medicine.
  • Biotechnology: Utilized in developing assays for drug screening and evaluating protein-protein interactions within biological systems .
Molecular Characterization of REC BETA-ECGF

Structural Domains and Functional Motifs

EGF-like Domain Architecture and Disulfide Bonding Patterns

The EGF-like domain of REC BETA-ECGF is characterized by a conserved structural framework centered around six cysteine residues that form three disulfide bonds. These bonds adopt a 1–5, 2–4, and 3–6 connectivity pattern, creating a stable two-stranded β-sheet followed by a loop and a short C-terminal β-sheet [2] [6]. This configuration is critical for maintaining the domain’s tertiary structure and facilitating receptor interactions. A unique feature observed in integrin-associated EGF-like domains (including REC BETA-ECGF) is the presence of an additional "integrin-unique" disulfide bond (7–8 pattern), which is absent in canonical EGF domains [2]. This fourth disulfide bond (e.g., Cys-560–Cys-583 in EGF-4) regulates conformational activation and signal transduction by modulating redox-sensitive thiol exchanges [2]. Mutagenesis studies confirm that disruption of these disulfide bonds (e.g., Cys→Ser substitutions) induces structural instability and aberrant protein activation [2].

Table 1: Disulfide Bond Patterns in EGF-like Domains

Bond TypeConnectivityFunctional RoleConsequence of Disruption
Canonical (1–5)Cys¹–Cys⁵Structural integrityReduced protein stability
Canonical (2–4)Cys²–Cys⁴β-sheet stabilizationImpaired receptor binding
Canonical (3–6)Cys³–Cys⁶Loop conformationAltered ligand specificity
Integrin-unique (7–8)Cys⁷–Cys⁸Redox-sensitive activationConstitutive signaling [2]

Role of C-Terminal Peptides (CTP) in Stability and Secretion

The C-terminal peptide (CTP) of REC BETA-ECGF is heavily modified with O-linked glycosylation and significantly enhances protein stability and secretion efficiency. This region contains up to 12 O-glycosylation sites, primarily linked to serine and threonine residues [4] [5]. Deletion of the CTP (e.g., in mutants like eCGβ-D/α) delays protein secretion by 48–72 hours in mammalian expression systems, confirming its role in intracellular trafficking [4]. The CTP also extends the protein’s circulatory half-life by shielding proteolytic cleavage sites and reducing renal clearance [5]. Functional studies show that CTP truncation reduces bioactivity by >50% due to accelerated degradation [7].

Glycosylation Profiles

N-Linked vs. O-Linked Glycosylation Sites

REC BETA-ECGF undergoes both N-linked and O-linked glycosylation, each with distinct roles:

  • N-linked glycosylation: Occurs at Asn⁵⁶ and Asn⁸² of the α-subunit and Asn¹³ of the β-subunit. This process begins in the endoplasmic reticulum (ER) with the attachment of Glc₃Man₉GlcNAc₂ precursors, which are trimmed to high-mannose or complex glycans in the Golgi [4] [10]. The Asn⁵⁶ site is critical for structural maturation, as its mutation (Asn⁵⁶→Gln) reduces molecular weight by 3–5 kDa and impairs folding [4].
  • O-linked glycosylation: Concentrated in the CTP region, where ∼11 sites are modified with GalNAc or GlcNAc [4] [5]. Unlike N-glycosylation, O-glycosylation occurs post-folding and is regulated by polypeptide GalNAc-transferases (e.g., GALNT7) [10]. O-glycans contribute to hydrodynamic size, increasing the molecular weight by 8–12 kDa [4].

Table 2: Glycosylation Sites in REC BETA-ECGF

Glycosylation TypeLocationEnzymes InvolvedFunctional Impact
N-linkedα-Asn⁵⁶, α-Asn⁸², β-Asn¹³Alg7p, GluI/II, ER mannosidase IProtein folding, stability [4]
O-linkedβ-CTP (Ser/Thr)GALNT7, OGTSecretion efficiency, half-life [5]

Impact of Glycosylation on Protein Half-Life and Bioactivity

Glycosylation directly modulates REC BETA-ECGF’s pharmacokinetics and signaling:

  • Half-life: O-glycans in the CTP region reduce renal filtration by increasing hydrodynamic radius. Deletion of O-glycosylation sites shortens plasma half-life by 40% [5]. N-glycans (particularly at Asn⁵⁶) protect against proteolysis, as enzymatic deglycosylation with PNGase F reduces molecular weight by 8–10 kDa and accelerates clearance [4].
  • Bioactivity: N-glycosylation at Asn⁵⁶ is essential for receptor activation. Mutants (e.g., eCGβ/αΔ56) exhibit a 2.1-fold increase in EC₅₀ and 44% reduction in maximal cAMP response in cells expressing luteinizing hormone receptors [3] [7]. O-glycosylation fine-tunes signal duration; CTP truncation mutants show impaired ERK1/2 phosphorylation and β-arrestin recruitment due to disrupted receptor internalization [8]. Sialylation of terminal galactose residues further modulates bioactivity by preventing asialoglycoprotein receptor-mediated uptake [10].

Properties

CAS Number

105843-51-4

Product Name

REC BETA-ECGF (HUMAN)

Molecular Formula

C23H34BrN3O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.